
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and penta-1,4-diene as a dienophile. This reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain optimal reaction conditions. The reactants are often purified before the reaction to ensure high yields and purity of the final product. Post-reaction, the product is typically isolated using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows for electron delocalization, making it reactive towards electrophiles and nucleophiles. In biological systems, it may interact with proteins or enzymes, altering their function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler diene with the formula C5H6, used as a precursor in many organic syntheses.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other industrial chemicals.
1,4-Pentadien-3-one, 1,5-diphenyl-: Another conjugated diene with different substituents, used in various chemical applications.
Uniqueness
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is unique due to its specific structure, which combines the properties of both cyclopentadiene and penta-1,4-diene. This gives it distinct reactivity and makes it valuable in specialized chemical syntheses and research applications.
Eigenschaften
CAS-Nummer |
53841-06-8 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
5-penta-1,4-dien-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-3-9(4-2)10-7-5-6-8-10/h3-8H,1-2H2 |
InChI-Schlüssel |
ANHOXVJNUDWBFK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C1C=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



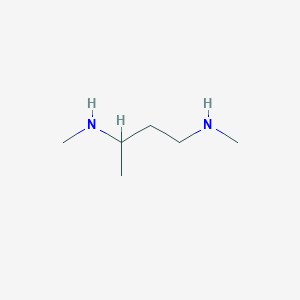

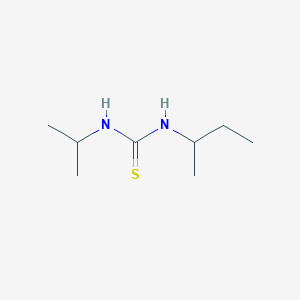
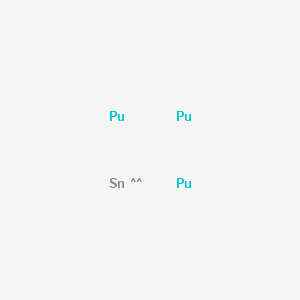

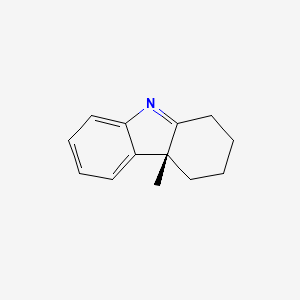
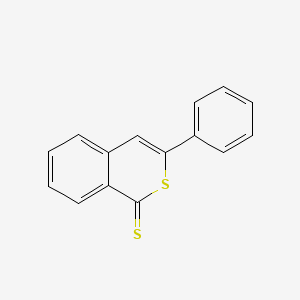
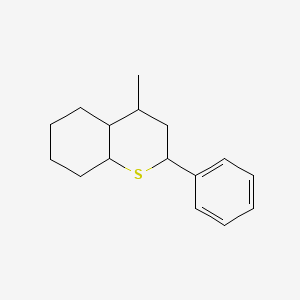
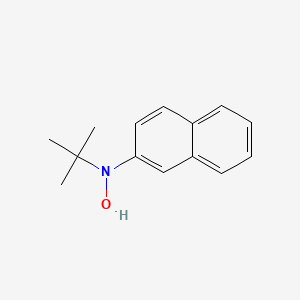
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)

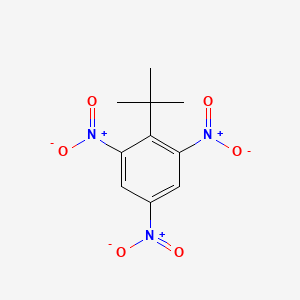
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
